3-butoxyaniline 3-butoxyaniline
Brand Name: Vulcanchem
CAS No.: 23079-68-7
VCID: VC2045678
InChI: InChI=1S/C10H15NO/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8H,2-3,7,11H2,1H3
SMILES: CCCCOC1=CC=CC(=C1)N
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol

3-butoxyaniline

CAS No.: 23079-68-7

Cat. No.: VC2045678

Molecular Formula: C10H15NO

Molecular Weight: 165.23 g/mol

* For research use only. Not for human or veterinary use.

3-butoxyaniline - 23079-68-7

Specification

CAS No. 23079-68-7
Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
IUPAC Name 3-butoxyaniline
Standard InChI InChI=1S/C10H15NO/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8H,2-3,7,11H2,1H3
Standard InChI Key ZIZHOYOBASUITD-UHFFFAOYSA-N
SMILES CCCCOC1=CC=CC(=C1)N
Canonical SMILES CCCCOC1=CC=CC(=C1)N

Introduction

PHYSICAL AND CHEMICAL PROPERTIES

3-Butoxyaniline, also known as 3-butoxyphenylamine, is identified by the CAS number 23079-68-7. It has a molecular formula of C10H15NO and a molecular weight of 165.23 g/mol . Physically, it exists as a solid at room temperature with a boiling point of 136–139 °C at 10 mmHg pressure .

The compound contains an amine group (-NH2) attached to a benzene ring at position 1, and a butoxy group (-OC4H9) at position 3. This structural arrangement contributes to its chemical reactivity, particularly in nucleophilic and electrophilic reactions. Spectroscopic data reveals its structural characteristics, with 1H-NMR (DMSO-d6) showing signals at δ: 6.87 (t, J = 8.4 Hz, 1H); 6.11–6.14 (m, 2H); 6.03–6.08 (m, 1H); 5.00 (s, 2H) .

The hydrochloride salt of 3-butoxyaniline (CAS: 70743-76-9) has a molecular formula of C10H16ClNO and a molecular weight of 201.69 g/mol. This salt form often exhibits enhanced stability and improved solubility in aqueous solutions compared to the free base.

Table 1: Physical and Chemical Properties of 3-Butoxyaniline

PropertyValue
CAS Number23079-68-7
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Physical StateSolid
Boiling Point136–139 °C (at 10 mmHg)
Hazard ClassificationIrritant (Xn)
Risk StatementHarmful if swallowed (H302)

SYNTHESIS METHODS

The primary method for synthesizing 3-butoxyaniline involves the direct alkylation of 3-aminophenol with butyl bromide in the presence of a strong base such as sodium hydride . This approach follows a modified procedure according to studies by De Marco et al., which has been successfully employed for preparing various alkoxyanilines .

The synthesis reaction can be represented as:
3-Aminophenol + Butyl bromide → 3-Butoxyaniline + HBr

The synthetic process typically involves the following steps:

  • Deprotonation of the hydroxyl group of 3-aminophenol using sodium hydride

  • Nucleophilic substitution reaction with butyl bromide

  • Purification of the product through distillation or recrystallization

This methodology has been reported to yield approximately 70% of the desired product . The reaction is typically conducted in acetonitrile at room temperature for 24 hours, followed by appropriate workup procedures .

APPLICATIONS AND USES

Pharmaceutical Intermediates

3-Butoxyaniline serves as a valuable building block in medicinal chemistry, particularly in the synthesis of compounds with potential therapeutic applications. It has been utilized as a key precursor in the preparation of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides, which have demonstrated significant antibacterial and antimycobacterial activities .

These derivatives have shown particular efficacy against methicillin-resistant Staphylococcus aureus (MRSA) strains and various mycobacterial species, including Mycobacterium tuberculosis and M. avium subsp. paratuberculosis . The biological activity of these compounds appears to be influenced by the structural features inherited from the 3-butoxyaniline moiety.

Chemical Synthesis

As an aromatic amine with an alkoxy substituent, 3-butoxyaniline participates in various chemical reactions typical of anilines. These include:

  • Diazotization and subsequent azo coupling reactions for dye synthesis

  • Acylation reactions to form amides

  • Nucleophilic substitution reactions

  • Participation in multicomponent reactions

For example, it has been noted that 3-butoxyaniline can participate in the Strecker reaction, which involves the formation of α-aminonitriles through a multicomponent reaction with ketones and cyanide sources .

BIOLOGICAL ACTIVITY

Antimicrobial Properties

Derivatives synthesized from 3-butoxyaniline have been evaluated for their antimicrobial activities, with promising results against various pathogens:

Antibacterial Activity

Compounds containing the 3-butoxyaniline moiety have demonstrated activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The effectiveness of these compounds against bacterial pathogens appears to be related to their lipophilicity and surface activity, which may enhance their ability to penetrate bacterial cell membranes.

Antimycobacterial Activity

Some derivatives synthesized using 3-butoxyaniline have shown activity against Mycobacterium tuberculosis H37Ra and M. avium subsp. paratuberculosis . The mechanism of action has been hypothesized to involve interference with mycobacterial energy metabolism, possibly affecting the proton pump F0F1H+ATPase or inhibiting the biosynthesis of amino acids .

Photosynthetic Electron Transport Inhibition

Certain compounds derived from 3-butoxyaniline have demonstrated the ability to inhibit photosynthetic electron transport (PET) in spinach (Spinacia oleracea) chloroplasts . This property suggests potential applications as herbicides or plant growth regulators.

Table 2: Biological Activities of 3-Butoxyaniline Derivatives

Biological TargetActivity TypeIC50/MIC RangeReference
S. aureus & MRSAAntibacterial5.9-763 μM
M. tuberculosisAntimycobacterial24-745 μM
Spinach chloroplastsPET inhibition6.9-182 μM

STRUCTURE-ACTIVITY RELATIONSHIPS

Research on N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides derived from 3-butoxyaniline and other alkoxyanilines has revealed important structure-activity relationships that influence their biological efficacy :

Influence of Substitution Pattern

The position of substitution on the aniline ring significantly impacts biological activity. Compounds with ortho-substitution (position 2) often demonstrate higher antibacterial activity compared to meta-substituted (position 3) or para-substituted (position 4) derivatives . This effect may be attributed to the potential for intramolecular hydrogen bonding in ortho-substituted compounds.

Effect of Alkoxy Chain Length

The length of the alkoxy chain affects the lipophilicity and, consequently, the biological activity of the compounds:

  • Compounds with even-numbered alkoxy chains (e.g., butoxy) generally show higher antibacterial activity

  • Longer chains typically correspond to increased lipophilicity, which often correlates with enhanced membrane penetration

  • Branched chains (e.g., sec-butoxy) may exhibit distinct biological profiles due to stereochemical effects

Correlation with Physicochemical Parameters

The biological activity of 3-butoxyaniline derivatives correlates with several physicochemical parameters :

  • Lipophilicity (log P): Higher lipophilicity often corresponds to increased biological activity, particularly antibacterial efficacy

  • Molar volume: Compounds with larger molar volumes may demonstrate distinct activity profiles

  • Surface tension: Lower surface tension values typically correlate with enhanced biological activity due to improved interaction with cellular membranes

Table 3: Physicochemical Parameters of Selected Alkoxyanilines

Compoundlog PMolar Volume (cm³)Surface Tension (dyne/cm)
3-Methoxyaniline4.5637.1558.71
3-Propoxyaniline5.1370.1654.92
3-Butoxyaniline5.5486.6753.42
3-(sec-Butoxy)aniline5.4787.0552.38

These data indicate that 3-butoxyaniline possesses intermediate values for these parameters compared to shorter-chain (methoxy, propoxy) and branched (sec-butoxy) analogs .

TOXICOLOGICAL CONSIDERATIONS

Hazard Classification

3-Butoxyaniline is classified as harmful if swallowed (H302) and is categorized as an irritant . The compound carries the GHS pictogram GHS07, indicating potential health hazards .

Cytotoxicity

Studies on the cytotoxicity of 3-butoxyaniline derivatives using THP-1 cells (a human monocytic cell line) have yielded valuable insights :

  • The LD50 values for 3-butoxyaniline derivatives range from >30 μM to 16.5 μM, depending on the specific structural modifications

  • Cytotoxicity appears to be closely connected with substitution at the meta-position of aniline and increases with longer and branched alkoxy chains

  • Compounds with LD50 values greater than 30 μM are considered promising candidates for further development as antimicrobial agents

These findings suggest that while 3-butoxyaniline itself may pose certain health hazards, its derivatives can be designed to minimize cytotoxicity while maintaining desirable biological activities.

COMPARATIVE ANALYSIS WITH RELATED COMPOUNDS

Positional Isomers

3-Butoxyaniline can be compared with its structural isomers (2-butoxyaniline and 4-butoxyaniline), which differ in the position of the butoxy group on the aniline ring :

  • 2-Butoxyaniline (ortho-isomer): Often demonstrates higher antibacterial activity, possibly due to intramolecular hydrogen bonding

  • 3-Butoxyaniline (meta-isomer): Typically exhibits moderate biological activity with distinct physicochemical properties

  • 4-Butoxyaniline (para-isomer): Shows different biological profiles and has been more extensively used in the synthesis of materials such as liquid crystals and perylene diimides

Other Alkoxyanilines

Comparison with alkoxyanilines bearing different alkoxy groups reveals structure-dependent variations in properties and activities :

  • Methoxyanilines: Lower lipophilicity, higher water solubility, different biological activity profiles

  • Propoxyanilines: Intermediate lipophilicity and biological activities

  • Sec-butoxyanilines: Similar molar volume to butoxyanilines but with different surface tension properties and often enhanced biological activities

Table 4: Comparative Activity of Various Alkoxyaniline Derivatives

CompoundS. aureus MIC (μM)MRSA MIC (μM)M. tuberculosis MIC (μM)
2-Methoxyaniline derivative555551
3-Methoxyaniline derivative87387351
2-Butoxyaniline derivative763763373
3-Butoxyaniline derivative763763745
4-Butoxyaniline derivative763763745
2-(sec-Butoxy)aniline derivative5.911.923

This data illustrates the significant impact of both the position (ortho, meta, para) and the nature of the alkoxy substituent on antimicrobial activity .

CURRENT RESEARCH AND FUTURE PERSPECTIVES

Research on 3-butoxyaniline and its derivatives continues to evolve, with several promising directions:

Medicinal Chemistry Applications

The development of new antimicrobial agents based on the 3-butoxyaniline scaffold represents an important research direction, particularly given the global challenge of antimicrobial resistance . Compounds derived from 3-butoxyaniline have shown promise against resistant bacterial strains such as MRSA, suggesting potential therapeutic applications.

Agricultural Applications

The ability of certain 3-butoxyaniline derivatives to inhibit photosynthetic electron transport suggests potential applications in agriculture as herbicides or plant growth regulators . Further research in this area could lead to the development of new agrochemicals with selective activities.

Material Science

While research on 3-butoxyaniline in material science applications is limited, the use of its para-isomer (4-butoxyaniline) in the synthesis of perylene tetracarboxylic diimides suggests similar potential for 3-butoxyaniline . These compounds have applications in organic electronics, which represents an expanding field of research.

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